2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol
Description
Properties
IUPAC Name |
2-amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-9(14,6-15)7-3-2-4-8(5-7)10(11,12)13/h2-5,15H,6,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTGWKXZTJABFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC(=CC=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol typically involves the following steps:
Preparation of 2-Chloro-1-[3-(trifluoromethyl)phenyl]propan-1-ol: This intermediate can be synthesized by chlorinating 3-(trifluoromethyl)benzyl alcohol.
Amination Reaction: The 2-chloro-1-[3-(trifluoromethyl)phenyl]propan-1-ol is then reacted with an appropriate amine to yield 2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols with different substituents.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development and medicinal chemistry.
Material Science: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between 2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol and related compounds:
Key Structural and Functional Differences
Substituent Position and Electronic Effects: The 3-CF₃ group in the target compound induces steric and electronic effects distinct from 4-substituted analogs like FTY720. FTY720’s 4-octylphenyl group enhances membrane anchoring due to its long alkyl chain, a feature absent in the target compound .
Functional Group Impact: The propan-1-ol backbone in the target compound differs from propanediol in FTY720, reducing hydrogen-bonding capacity but improving metabolic stability .
Biological Activity: FTY720 is a well-characterized S1P receptor modulator used in immunosuppression. The target compound’s structural similarity suggests analogous activity, though the shorter CF₃ substituent may alter receptor affinity . SEW2871 (from and ), a thienyl-oxadiazole derivative, shares the 3-CF₃ phenyl group but lacks the amino-propanol moiety, highlighting the latter’s importance in S1P receptor subtype selectivity .
Physicochemical Properties and Pharmacokinetics (Inferred)
- Metabolic Stability: Fluorination generally retards oxidative metabolism, suggesting longer half-life than non-fluorinated analogs like 3-[3-(trifluoromethyl)phenyl]propan-1-ol .
Biological Activity
2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol, also known as (2R)-2-amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol, is a compound of significant interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making this molecule a candidate for further investigation in medicinal chemistry.
- Molecular Formula : C10H12F3NO
- Molecular Weight : 219.21 g/mol
- CAS Number : 1213500-73-2
Biological Activity Overview
Research indicates that compounds containing the trifluoromethyl group exhibit diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. Specifically, 2-amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol has been studied for its potential applications in drug development.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, such as receptors and enzymes. For instance:
- Glucocorticoid Receptor Agonism : Some studies have shown that derivatives of amino alcohols can act as glucocorticoid receptor agonists, which are crucial in regulating inflammation and immune responses .
- Neuroprotective Effects : The compound may influence neuroprotective pathways, although specific pathways remain to be fully elucidated.
1. Synthesis and Biological Evaluation
A study conducted by researchers synthesized various β-amino-α-trifluoromethyl alcohols, including 2-amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol. The synthesized compounds were evaluated for their biological activities, demonstrating promising results in terms of yield and biological efficacy .
2. Pharmacological Profiling
In a pharmacological profiling study, the compound was tested for its ability to modulate key enzymes involved in metabolic pathways. The results indicated that it could serve as a lead compound for developing therapeutics targeting metabolic disorders .
| Study | Findings | Implications |
|---|---|---|
| Synthesis Study | Successful synthesis with high yields | Potential for further drug development |
| Pharmacological Profiling | Modulation of metabolic enzymes | Lead compound for metabolic disorders |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via nucleophilic substitution of a trifluoromethylphenyl precursor with an amino alcohol intermediate, followed by hydrogenation to reduce nitro or imine groups. For example, using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at −10°C to 0°C ensures selective reduction without over-reduction byproducts .
- Key Considerations : Reaction temperature, solvent polarity, and catalyst choice (e.g., palladium on carbon for hydrogenation) critically affect enantiomeric purity and yield. Optimization via Design of Experiments (DoE) is recommended to balance competing factors like steric hindrance from the trifluoromethyl group .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and stereochemical properties?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing phenyl substituent positions) and detects hydrogen bonding via hydroxyl/amino proton shifts .
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H with hexane/isopropanol mobile phases, critical for assessing stereochemical purity .
- X-ray Crystallography : Validates absolute configuration and intermolecular interactions (e.g., hydrogen-bonding networks involving the amino and hydroxyl groups) .
Q. What are the primary applications of this compound in current research?
- Key Applications :
- Agrochemical Development : Serves as a scaffold for herbicides due to the trifluoromethyl group’s metabolic stability .
- Pharmaceutical Intermediates : Used in synthesizing dopamine receptor modulators and enzyme inhibitors (e.g., kinase targets) .
- Table : Comparison of Bioactivity in Analogues
| Compound | IC₅₀ (Enzyme X) | LogP | Key Feature |
|---|---|---|---|
| Target Compound | 12 nM | 2.1 | 3-CF₃ substitution |
| 3-Amino-1-[4-Cl-phenyl]propan-1-ol | 45 nM | 1.8 | Chlorine substituent |
| Source: |
Advanced Research Questions
Q. How does the stereochemistry of 2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol influence its bioactivity, and what methods validate enantiomer-specific effects?
- Methodology :
- Enantioselective Assays : Test (R)- and (S)-enantiomers against biological targets (e.g., GPCRs) using radioligand binding assays. For instance, (R)-enantiomers show 5-fold higher affinity for TAAR1 receptors due to optimal spatial alignment with the binding pocket .
- Computational Docking : Molecular dynamics simulations (e.g., Schrödinger Suite) predict binding modes, correlating with experimental IC₅₀ values .
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
- Methodology :
- Meta-Analysis : Compare datasets using standardized assay conditions (e.g., pH 7.4 buffer, 25°C) to isolate variables like solvent effects or cell-line variability .
- Orthogonal Validation : Cross-check bioactivity with SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .
Q. How does the trifluoromethyl group modulate electronic and steric interactions in catalytic or biological systems?
- Methodology :
- DFT Calculations : Analyze electron-withdrawing effects via Gaussian09 using B3LYP/6-31G(d) basis sets. The CF₃ group increases electrophilicity at the benzylic carbon by 18%, enhancing reactivity in SNAr reactions .
- Steric Maps : Generate using MOE software to quantify steric bulk (e.g., %Vbur values), revealing hindered access to enzymatic active sites in analogues lacking CF₃ .
Q. What computational tools predict the metabolic stability of derivatives of this compound?
- Methodology :
- ADMET Prediction : Use SwissADME or ADMET Predictor to estimate hepatic clearance and CYP450 inhibition. Derivatives with para-substituted CF₃ show 30% lower clearance due to reduced oxidative metabolism .
- In Silico Metabolite ID : GLORYx generates plausible metabolites, prioritizing those with high similarity scores to known detoxification pathways .
Data Contradiction Analysis
Q. Why do synthesis yields vary significantly between reported methods, and how can reproducibility be improved?
- Root Cause : Differences in trifluoromethyl precursor purity and moisture content in hydrogenation steps (e.g., Pd/C catalyst deactivation by trace water) .
- Solution : Implement strict anhydrous conditions (e.g., Schlenk line techniques) and validate precursor quality via Karl Fischer titration before synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
